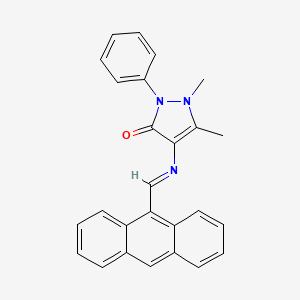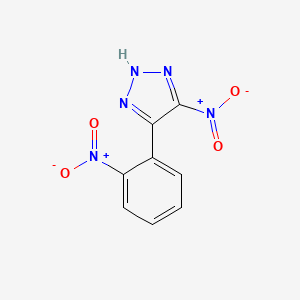![molecular formula C30H24ClN3O4 B11550729 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11550729.png)
1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a chloro substituent, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.
Chlorination: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride.
Attachment of the trimethoxyphenyl group: This step may involve nucleophilic substitution reactions using trimethoxyphenyl derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and chloro positions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile include:
1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3-carbonitrile: Differing by the number of nitrile groups.
1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline: Lacking the dicarbonitrile groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H24ClN3O4 |
|---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C30H24ClN3O4/c1-36-23-14-20(15-24(37-2)29(23)38-3)26-27(28(35)18-7-5-4-6-8-18)34-22-11-10-21(31)13-19(22)9-12-25(34)30(26,16-32)17-33/h4-15,25-27H,1-3H3/t25-,26-,27+/m1/s1 |
InChI Key |
FHBZUDBAIFYDEA-PFBJBMPXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11550650.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-chloro-6-nitrophenol](/img/structure/B11550652.png)
![1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea](/img/structure/B11550660.png)
![N-(4-chlorophenyl)-4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B11550662.png)
![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11550670.png)
![4-(4-methoxy-2-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11550677.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B11550681.png)

![3,4,5-Trimethoxy-N-({N'-[(1E)-1-phenylpentylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550695.png)
![N-(4-chlorophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11550701.png)
![N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11550703.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11550704.png)
![N-(2-ethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11550708.png)
